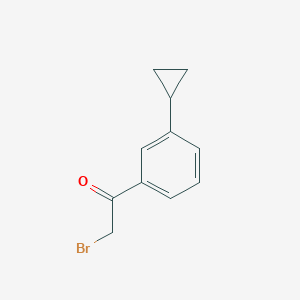

2-Bromo-3'-cyclopropylacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(3-cyclopropylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOONRENOMFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Cyclopropylacetophenone

Regioselective α-Bromination of Acetophenone (B1666503) Derivatives

The α-bromination of acetophenones is a critical transformation for producing intermediates used in the synthesis of various biologically active compounds. shodhsagar.com The key challenge lies in achieving regioselectivity, specifically brominating the methyl group adjacent to the carbonyl (the α-position) without affecting the aromatic ring.

Direct Bromination Approaches Using Halogenating Agents

Direct α-bromination of acetophenone derivatives is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, which offers advantages in handling and selectivity over liquid bromine. shodhsagar.com The reaction conditions, including the choice of catalyst and solvent, are crucial for directing the bromination to the α-position.

Research has shown that using NBS in the presence of a catalyst like acidic aluminum oxide (Al₂O₃) or p-toluenesulfonic acid (p-TsOH) can lead to high yields of α-bromoacetophenones. shodhsagar.comnih.gov For instance, the α-bromination of acetophenone using NBS and a 10% weight-for-weight ratio of acidic Al₂O₃ in methanol (B129727) at reflux temperature resulted in an 89% isolated yield of the product. nih.gov The solvent choice significantly impacts the reaction's outcome; methanol has been found to be particularly effective. nih.gov Similarly, using p-TsOH as a catalyst with NBS in acetonitrile (B52724) can also produce α-bromoacetophenones in high yields. shodhsagar.com

It has been observed that for acetophenones with activating groups on the aromatic ring, controlling the reaction conditions is essential to prevent competitive nuclear bromination (bromination of the aromatic ring). nih.govresearchgate.net In some cases, photochemical conditions can facilitate α-bromination with NBS, even without a catalyst. shodhsagar.comresearchgate.net

| Brominating Agent | Catalyst | Solvent | Conditions | Yield of α-Bromoacetophenone | Reference |

|---|---|---|---|---|---|

| NBS | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 89% | nih.gov |

| NBS | p-TsOH | Acetonitrile | Reflux | High | shodhsagar.com |

| NBS | None (Photochemical) | Not Specified | Light | Possible | shodhsagar.comresearchgate.net |

| NH₄Br | H₂SO₄ (electrochemical) | H₂O:CH₃CN | Ambient Temp. | 80% | lookchem.com |

Indirect Bromination via Enolates or Silyl (B83357) Enol Ethers

An alternative to direct bromination involves a two-step process via an intermediate such as an enolate or, more commonly, a silyl enol ether. This indirect method can offer enhanced regioselectivity. The ketone is first converted into its corresponding silyl enol ether, which is then treated with a brominating agent.

The synthesis of silyl enol ethers from ketones is a well-established procedure. scispace.com The subsequent bromination of these intermediates can be highly selective. For example, radical bromination of silyl enol ethers using NBS under specific conditions can generate α-bromo ketones. nih.gov Studies on the bromination of the triisopropylsilyl (TIPS) enol ether of a complex diketone showed that photochemical conditions led to the α-bromo ketone in 70% yield. nih.gov This method circumvents the issues of acidity and potential side reactions associated with direct enolate formation and provides a clean route to the desired α-brominated product.

Synthetic Routes to 3'-Cyclopropylacetophenone Scaffolds

The introduction of a cyclopropyl (B3062369) group onto an aromatic ring is a key step in synthesizing the target molecule's precursor, 3'-cyclopropylacetophenone. This is most effectively accomplished using modern cross-coupling techniques.

Transition-Metal Catalyzed Cross-Coupling Strategies for Cyclopropyl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, including the attachment of cyclopropyl groups to aromatic systems. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound. libretexts.orgharvard.edu

For the synthesis of 3'-cyclopropylacetophenone, the strategy involves coupling a 3-acetylphenyl halide (e.g., 1-(3-bromophenyl)ethan-1-one) with a cyclopropylboron reagent. Cyclopropylboronic acid is a stable, solid reagent that participates effectively in Suzuki couplings with a wide range of aryl bromides, showing good tolerance for functional groups like ketones, esters, and nitriles. audreyli.com Alternatively, potassium cyclopropyltrifluoroborate (B8364958) can be used, which has been shown to couple effectively with less reactive aryl chlorides, broadening the scope of available starting materials. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, a suitable phosphine (B1218219) ligand, and a base like cesium carbonate. nih.gov

| Aryl Substrate | Boron Reagent | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | Cyclopropylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Good to Excellent | audreyli.com |

| Aryl Chlorides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Moderate to Excellent | nih.gov |

| Bromobenzene | 1,2-bis(boronic esters) cyclopropane (B1198618) | Pd(OAc)₂ / Chiral Ligand | NaOH / KHF₂ | 85% | nih.gov |

Alternative Cyclopropylation Methods on Aromatic Precursors

While transition-metal catalyzed cross-coupling is the most direct route for aryl cyclopropylation, other methods for forming cyclopropane rings exist in organic synthesis, though they are often applied in different contexts. For instance, α-cyclopropanation of ketones can be achieved through strategies like hydrogen borrowing catalysis. acs.org This method involves the reaction of a ketone with an alcohol derivative under metal catalysis to form an α-cyclopropyl ketone. acs.org Another approach is the oxidative α-cyclopropanation of carbonyl compounds using silyl enol ethers as precursors, which proceeds through a non-classical carbocation intermediate in a metal-free process. nih.gov However, these methods install the cyclopropyl group at the α-position to the carbonyl, not on the aromatic ring itself, and are therefore not directly applicable to the synthesis of 3'-cyclopropylacetophenone from acetophenone but represent alternative strategies for creating cyclopropyl ketone motifs.

Convergent Synthetic Pathways to 2-Bromo-3'-cyclopropylacetophenone

A convergent synthesis approach involves preparing key fragments of the target molecule separately and then combining them in the final stages. nih.gov For this compound, the most practical and efficient pathway is best described as a highly linear, two-stage synthesis that converges the methodologies described above.

The synthetic strategy is as follows:

Synthesis of the 3'-Cyclopropylacetophenone Scaffold: The first stage involves the synthesis of the key intermediate, 3'-cyclopropylacetophenone. This is achieved via a Suzuki-Miyaura cross-coupling reaction. Commercially available 3'-bromoacetophenone (B146053) is coupled with cyclopropylboronic acid or a derivative in the presence of a palladium catalyst. audreyli.comnih.gov This step efficiently constructs the required cyclopropyl-substituted aromatic ketone core.

Regioselective α-Bromination: In the second stage, the synthesized 3'-cyclopropylacetophenone is subjected to regioselective α-bromination. Using a direct bromination approach, the ketone is treated with N-bromosuccinimide (NBS) and a suitable catalyst, such as p-toluenesulfonic acid or acidic alumina, in an appropriate solvent like methanol or acetonitrile. shodhsagar.comnih.gov The reaction conditions are optimized to ensure the bromine atom is selectively added to the α-carbon of the acetyl group, yielding the final product, this compound, with high purity and yield.

This sequential application of a transition-metal catalyzed cross-coupling followed by a selective halogenation represents the most logical and established route for the preparation of this compound and similar α-halo aryl ketones.

Sequential Halogenation and Cyclopropyl Group Introduction

This synthetic approach prioritizes the early introduction of the bromine atom on the aromatic ring, followed by the formation of the cyclopropyl group, and finally, α-bromination of the acetyl moiety.

A plausible route would commence with the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. However, a more direct approach starts with a commercially available substituted acetophenone. For instance, the synthesis could begin with 3'-bromoacetophenone. The nuclear bromination of acetophenone can be achieved using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org The use of excess AlCl₃ directs the bromination to the meta position of the benzene ring due to the deactivating effect of the acetyl group. stackexchange.com

The subsequent introduction of the cyclopropyl group can be accomplished through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This would involve the reaction of the 3'-bromoacetophenone with a cyclopropylboronic acid derivative or a cyclopropylzinc reagent, respectively.

The final step is the α-bromination of the resulting 3'-cyclopropylacetophenone. This reaction is a well-established transformation in organic synthesis. nih.gov Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice due to its ease of handling and selectivity. shodhsagar.com The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), or initiated by light. shodhsagar.comresearchgate.net

Cyclopropylphenyl Acetophenone Synthesis Followed by α-Bromination

An alternative and often more direct strategy involves the initial synthesis of 3'-cyclopropylacetophenone, which then undergoes α-bromination to yield the final product.

The synthesis of 3'-cyclopropylacetophenone can be achieved through several methods. One common approach is the Friedel-Crafts acylation of cyclopropylbenzene (B146485) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Once 3'-cyclopropylacetophenone is obtained, the subsequent α-bromination is the key step. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group. The α-bromination of acetophenone and its derivatives is a widely studied reaction. nih.gov The reaction typically proceeds via an enol or enolate intermediate. libretexts.org

A variety of brominating agents can be utilized for this transformation. Molecular bromine (Br₂) in a suitable solvent like acetic acid is a classic method. libretexts.org However, due to the hazardous nature of liquid bromine, N-bromosuccinimide (NBS) is often preferred as a safer and more selective alternative. shodhsagar.comresearchgate.net The reaction with NBS can be promoted by a catalytic amount of acid or by radical initiators. shodhsagar.com For instance, a patent describes the α-chlorination of 3'-bromoacetophenone using N-chlorosuccinimide (NCS) in acetic acid with benzoyl peroxide as a radical initiator, achieving a high yield. google.com A similar approach using NBS would be expected to yield the desired α-bromo product.

Optimization of Reaction Parameters and Conditions for Target Compound Synthesis

The efficiency and success of synthesizing this compound heavily rely on the careful optimization of reaction parameters. Key factors that significantly influence the reaction outcome include the choice of solvent, catalyst design, and precise temperature control, particularly in the α-bromination step.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can dramatically impact the rate and selectivity of the α-bromination of acetophenones. The solvent's polarity and its ability to stabilize reaction intermediates play a crucial role.

In the α-bromination of acetophenone with NBS, various solvents have been investigated. A study utilizing microwave irradiation found that dichloromethane (B109758) was the optimal solvent, providing excellent selectivity for the mono-brominated product. researchgate.net Reactions in other solvents such as acetonitrile, diethyl ether, THF, and n-hexane resulted in lower yields under similar conditions. researchgate.net Another study on the electrochemical α-bromination of acetophenone also highlighted acetonitrile as a suitable solvent in a water-acetonitrile medium. lookchem.com The use of ionic liquids as reaction media has also been explored, offering advantages in terms of reusability and simplified work-up procedures. nih.gov

The following table summarizes the effect of different solvents on the α-bromination of acetophenone with NBS under microwave irradiation.

| Solvent | Temperature (°C) | Yield of α-bromoacetophenone (%) |

| Acetonitrile | 80 | Lower Yield |

| Diethyl Ether | 80 | Lower Yield |

| THF | 80 | Lower Yield |

| n-Hexane | 80 | Lower Yield |

| Dichloromethane | 80 | Excellent Selectivity |

| Data derived from a study on the effect of solvent and temperature on the α-bromination of acetophenone with NBS under microwave irradiation. researchgate.net |

Catalyst Design and Temperature Control in Complex Synthetic Steps

The selection of an appropriate catalyst and the precise control of temperature are paramount for achieving high yields and minimizing side reactions, especially during the α-bromination step.

Acid catalysts are commonly employed to facilitate the enolization of the ketone, which is the rate-determining step in the acid-catalyzed α-bromination. libretexts.org Various acids have been shown to be effective, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA). shodhsagar.com One study found that p-TsOH and TFA provided satisfactory results in the NBS-mediated bromination of acetophenone in acetonitrile, while H₂SO₄ gave poorer results. shodhsagar.com The use of a catalytic amount of AlCl₃ can also promote α-bromination. stackexchange.com

Temperature control is critical to prevent side reactions, such as polybromination or undesired ring bromination. In a study on the α-bromination of various acetophenone derivatives, a reaction temperature of 90 °C was found to be optimal when using pyridine (B92270) hydrobromide perbromide as the brominating agent in acetic acid. researchgate.net Lower temperatures resulted in incomplete reactions, while higher temperatures did not significantly improve the yield. researchgate.net Continuous flow microreactors have also been utilized for the α-bromination of acetophenone, allowing for precise temperature control and rapid optimization of reaction conditions, leading to high yields. researchgate.netru.nl

The following table illustrates the effect of different acid catalysts on the yield of α-bromoacetophenone.

| Catalyst | Reaction Time (h) | Yield (%) |

| p-TsOH | 12 | 69 |

| CF₃COOH | 14 | 63 |

| H₂SO₄ | 16 | 53 |

| Data from a study on the effect of protic acids on the α-bromination of acetophenone with NBS in acetonitrile. shodhsagar.com |

Elucidation of Reactivity and Reaction Mechanisms of 2 Bromo 3 Cyclopropylacetophenone

Nucleophilic Substitution Reactions at the α-Carbon Center

The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α-halo ketones.

Mechanistic Insights into SN1 and SN2 Pathways in α-Bromoacetophenones

Nucleophilic substitution at the α-carbon of 2-Bromo-3'-cyclopropylacetophenone can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the reaction conditions, the nature of the nucleophile, and the solvent.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary and less sterically hindered secondary halides. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state. For α-bromoacetophenones, the S(_N)2 pathway is often preferred due to the electronic stabilization of the transition state by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, increasing the electrophilicity of the α-carbon.

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is more common for tertiary halides and is favored by polar, protic solvents that can stabilize the carbocation intermediate. While the primary nature of the α-carbon in this compound would typically disfavor an S(_N)1 mechanism, the potential for resonance stabilization of the resulting carbocation by the adjacent phenyl ring and the carbonyl group could make this pathway viable under certain conditions.

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways in α-Bromoacetophenones

| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary | Primary > Secondary | The α-carbon is primary, favoring S(_N)2. However, resonance could stabilize a carbocation. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The choice of nucleophile is a key experimental variable. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group, viable for both pathways. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can be used to direct the reaction mechanism. |

Stereochemical Outcomes of Substitution Processes

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to the operative mechanism.

In an S(_N)2 reaction , the backside attack of the nucleophile leads to an inversion of stereochemistry at the α-carbon. If the starting material were chiral and enantiomerically pure, the product would be the corresponding inverted enantiomer.

Conversely, an S(_N)1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

For this compound, which is achiral at the α-carbon, the stereochemical implications are not directly observable at this center. However, if a chiral nucleophile is used, diastereomeric products could be formed, and the ratio of these diastereomers would depend on the reaction mechanism and the steric environment around the electrophilic carbon.

Transformations Involving the Carbonyl Functionality

The carbonyl group in this compound is another key reactive site, susceptible to both addition and redox reactions.

Carbonyl Addition and Condensation Reactions

The polarized carbon-oxygen double bond of the carbonyl group allows for nucleophilic addition reactions. The carbon atom is electrophilic, while the oxygen atom is nucleophilic.

Nucleophilic Addition: A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, can add to the carbonyl carbon. This results in the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. For example, reaction with a Grignard reagent (R-MgBr) would lead to a tertiary alcohol.

Condensation Reactions: With primary amines, this compound can undergo condensation to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate followed by dehydration.

Selective Reduction and Oxidation Pathways

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). These reagents deliver a hydride ion to the carbonyl carbon. It is important to note that these reducing agents can also potentially react with the α-bromo position, leading to dehalogenation. Careful selection of the reducing agent and reaction conditions is crucial to achieve selectivity. For instance, milder reagents like sodium borohydride at low temperatures are more likely to selectively reduce the ketone in the presence of the alkyl halide.

Oxidation: While the ketone functionality is already in a relatively high oxidation state, under forcing conditions, oxidation can occur. For instance, the Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could potentially oxidize the ketone to an ester. In the case of this compound, this would likely involve the insertion of an oxygen atom between the carbonyl carbon and the cyclopropylphenyl group or the bromomethyl group, with the migratory aptitude of the groups influencing the regioselectivity.

Reactivity of the Cyclopropylphenyl Moiety

The cyclopropyl (B3062369) ring, being a strained three-membered ring, exhibits unique reactivity. Its C-C bonds have significant p-character, allowing the ring to behave similarly to a double bond in some reactions.

Ring-Opening Reactions: The cyclopropyl group can undergo ring-opening reactions under various conditions. Acid-catalyzed ring-opening can lead to the formation of a carbocation, which can then be trapped by a nucleophile. Transition metal-catalyzed reactions are also known to promote the ring-opening of cyclopropyl ketones. For example, reactions catalyzed by rhodium(I) or palladium(0) can lead to the formation of various rearranged or ring-expanded products.

The phenyl group attached to the cyclopropyl ring will influence its reactivity through electronic effects. The aromatic ring itself can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effect of the cyclopropylacetyl group would need to be considered in such transformations. Generally, an acyl group is deactivating and meta-directing.

Table 2: Summary of Potential Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product(s) |

| α-Carbon | S(_N)2 Substitution | Strong nucleophile (e.g., CN⁻, RS⁻), polar aprotic solvent | α-Substituted ketone |

| α-Carbon | S(_N)1 Substitution | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Racemic α-substituted ketone |

| Carbonyl Group | Nucleophilic Addition | Grignard reagent (RMgBr), then H₃O⁺ | Tertiary alcohol |

| Carbonyl Group | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol or dehalogenated alcohol |

| Carbonyl Group | Baeyer-Villiger Oxidation | m-CPBA | Ester |

| Cyclopropyl Ring | Acid-Catalyzed Ring Opening | Strong acid (e.g., H₂SO₄) | Ring-opened products |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated aromatic ring (likely meta to the acyl group) |

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The orientation of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the acetyl group (-COCH₃) and the cyclopropyl group.

The acetyl group is a deactivating substituent, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene (B151609) itself. libretexts.orgwikipedia.org This deactivation is due to both its inductive effect and its resonance effect. As a result, the acetyl group directs incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

Conversely, the cyclopropyl group is considered an activating substituent. It can donate electron density into the phenyl ring through its Walsh orbitals, which have π-character, thus stabilizing the arenium ion intermediate formed during electrophilic attack. libretexts.orgstackexchange.com This activating nature directs incoming electrophiles to the ortho and para positions relative to the cyclopropyl group. libretexts.org

Substitution at the 2' and 6' positions, which are ortho to the cyclopropyl group and also ortho to the deactivating acetyl group, is sterically hindered and electronically disfavored. The 4' position is para to the activating cyclopropyl group and meta to the deactivating acetyl group, making it the most probable site for electrophilic attack. The 5' position is meta to both groups and is therefore less favored.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-(4'-nitro-3'-cyclopropylphenyl)ethan-1-one | 2-Bromo-1-(2'-nitro-3'-cyclopropylphenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4'-bromo-3'-cyclopropylphenyl)ethan-1-one | 2-Bromo-1-(2'-bromo-3'-cyclopropylphenyl)ethan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Bromo-1-(4'-acyl-3'-cyclopropylphenyl)ethan-1-one | 2-Bromo-1-(2'-acyl-3'-cyclopropylphenyl)ethan-1-one |

Cyclopropyl Ring-Opening and Rearrangement Processes under Various Conditions

The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under various reaction conditions, particularly when adjacent to a carbonyl group which can stabilize intermediates.

Under acidic conditions, especially with donor-acceptor substituted cyclopropanes, the ring can undergo nucleophilic attack leading to ring-opened products. bohrium.com For this compound, strong acid catalysis could potentially lead to the formation of a benzylic cation upon protonation and subsequent ring opening, which would then be trapped by a nucleophile.

Reductive conditions, such as using dissolving metals like lithium in liquid ammonia, are known to open cyclopropyl ketone rings. ucl.ac.uk This typically proceeds through the formation of a radical anion intermediate. The regioselectivity of the cleavage often favors the formation of the more stable radical intermediate. ucl.ac.uk

Photochemical excitation of aryl cyclopropyl ketones can also induce ring-opening via the formation of a distonic radical anion, which can then participate in cycloaddition reactions or other rearrangements. nih.gov

Table 2: Potential Cyclopropyl Ring-Opening Reactions of this compound

| Condition | Reagent(s) | Potential Intermediate | Potential Product Type |

| Acid-Catalyzed | H⁺, Nu⁻ | Benzylic cation | 1-(3'-(3-Nu-propyl)phenyl)-2-bromoethan-1-one |

| Reductive | Li, NH₃ | Radical anion | 1-(3'-(propyl)phenyl)-2-bromoethan-1-one (after workup) |

| Photochemical | hν, Sensitizer | Distonic radical anion | Rearranged isomers or adducts |

Radical and Photochemical Reactivity Profiles

The presence of both an α-bromo ketone and a cyclopropyl ketone moiety imparts a rich and complex radical and photochemical reactivity to this compound.

Radical Reactivity: The carbon-bromine bond in α-bromo ketones is relatively weak and can be cleaved under radical conditions to form an α-keto radical. colab.ws This can be initiated by radical initiators or through photoredox catalysis. acs.orgacs.org The resulting radical can then undergo various radical-mediated transformations.

Simultaneously, the cyclopropyl group can undergo ring-opening if a radical is generated on an adjacent carbon. ucl.ac.ukbeilstein-journals.orgnih.gov In the case of this compound, a radical formed at the α-carbon is too distant to directly induce ring-opening of the cyclopropyl group through an intramolecular process. However, under conditions where a radical might be formed on the aromatic ring or benzylic position, subsequent cyclopropyl ring-opening to form a more stable radical is a plausible pathway. stackexchange.com

Photochemical Reactivity: Photolysis of α-bromo ketones can lead to homolytic cleavage of the C-Br bond, generating a bromine radical and an α-keto radical. colab.ws These reactive intermediates can then initiate a cascade of reactions. For instance, irradiation of α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) has been shown to result in the formation of α,β-dibromopropiophenones. colab.ws

Cyclopropyl ketones are well-known to undergo a variety of photochemical rearrangements. rsc.orgacs.orgacs.org Upon excitation, they can undergo α-cleavage (Norrish Type I reaction) to form a diradical intermediate. This intermediate can then lead to products such as unsaturated ketones through a 1,3-acyl shift or other rearranged isomers. rsc.orgmagadhmahilacollege.org The specific pathway taken depends on the substitution pattern and the reaction conditions. Enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have also been reported, proceeding through a ring-opened distonic radical anion. nih.gov

For this compound, irradiation could initiate chemistry at either the α-bromo ketone or the cyclopropyl ketone functionality, or potentially a combination of both, leading to a complex mixture of products.

Table 3: Summary of Potential Radical and Photochemical Reactions

| Reaction Type | Condition | Reactive Site | Likely Transformation(s) |

| Radical | Radical Initiator (e.g., AIBN), Heat | α-Carbon-Bromine bond | C-Br bond cleavage, formation of α-keto radical, subsequent H-abstraction or addition reactions. |

| Radical | Radical Initiator, Heat | Cyclopropyl ring | Ring-opening to form a homoallylic radical if a radical is generated at the benzylic position. |

| Photochemical | hν | α-Carbon-Bromine bond | C-Br bond homolysis, formation of radical species. |

| Photochemical | hν | Cyclopropyl ketone | Norrish Type I cleavage, 1,3-acyl shift, ring-opening rearrangements. |

Strategic Applications As a Versatile Synthetic Intermediate

Construction of Diverse Heterocyclic Frameworks

The reactivity of the α-bromoketone moiety in 2-Bromo-3'-cyclopropylacetophenone makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, initiating cyclization reactions to form stable ring structures.

Synthesis of Thiazole-Based Compounds

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this context, this compound can react with various thioamides to yield 2,4-disubstituted thiazoles. The cyclopropylphenyl group would be located at position 4 of the resulting thiazole ring.

For instance, the reaction of this compound with thioacetamide (B46855) would be expected to produce 2-methyl-4-(3-cyclopropylphenyl)thiazole. The general reaction scheme is as follows:

Table 1: Hypothetical Synthesis of Thiazole Derivatives

| Thioamide Reactant | Expected Thiazole Product |

|---|---|

| Thioacetamide | 2-methyl-4-(3-cyclopropylphenyl)thiazole |

| Thiourea (B124793) | 2-amino-4-(3-cyclopropylphenyl)thiazole |

Preparation of Pyrazine (B50134) Derivatives

Substituted pyrazines can be synthesized from α-bromoketones through a reaction with a 1,2-diamine. The self-condensation of two molecules of an α-aminoketone, formed in situ from the α-bromoketone and ammonia, can also lead to pyrazine formation. By treating this compound with ammonia, the resulting α-aminoketone, 2-amino-1-(3-cyclopropylphenyl)ethan-1-one, can dimerize and subsequently be oxidized to form 2,5-bis(3-cyclopropylphenyl)pyrazine.

Routes to Pyrrole-3-carboxylic Acids

The Hantzsch pyrrole (B145914) synthesis provides a pathway to substituted pyrroles. A variation of this method allows for the synthesis of pyrrole-3-carboxylic acid derivatives from the reaction of an α-bromoketone, a β-ketoester, and an amine. nih.govnih.gov Specifically, a one-step continuous flow synthesis has been reported for preparing highly substituted pyrrole-3-carboxylic acids directly from 2-bromoketones. nih.govnih.gov

By employing this compound in this reaction with ethyl acetoacetate (B1235776) and an amine, one could synthesize a pyrrole with a 3-cyclopropylphenyl group at a key position. The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-bromoketone.

Table 2: Potential Reactants for Pyrrole-3-carboxylic Acid Synthesis

| β-Ketoester | Amine | Expected Pyrrole Core Structure |

|---|---|---|

| Ethyl acetoacetate | Ammonia | 2-methyl-5-(3-cyclopropylphenyl)-1H-pyrrole-3-carboxylic acid ester |

Access to Other Nitrogen and Sulfur Heterocycles

The versatility of this compound as a synthetic intermediate extends to the formation of other nitrogen and sulfur-containing heterocycles. iupac.org For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) structures, depending on the reaction conditions and the specific hydrazine used. Similarly, reactions with other sulfur-based nucleophiles can open pathways to thiophene (B33073) derivatives or other sulfur-containing ring systems. The ability to introduce a cyclopropylphenyl moiety into these diverse heterocyclic scaffolds is of significant interest for the development of new chemical entities with potential applications in various fields.

Building Block for Complex Organic Molecule Synthesis

Beyond its role in heterocycle synthesis, this compound serves as a valuable building block for the assembly of more complex acyclic and carbocyclic structures.

Generation of Symmetrical 1,4-Diketones

Symmetrical 1,4-diketones are important precursors for the synthesis of various cyclic compounds, including cyclopentenones and furans. A common method for the synthesis of symmetrical 1,4-diketones from α-haloketones involves a two-step process. First, the α-haloketone is converted to an enolate, which is then used to alkylate a second molecule of the α-haloketone.

However, a more direct approach can be envisioned using a reagent that effectively acts as a "dicarbonyl dianion" equivalent. Alternatively, reductive coupling of this compound, for instance with zinc dust, could potentially lead to the formation of 1,4-bis(3-cyclopropylphenyl)butane-1,4-dione.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Thioacetamide |

| 2-methyl-4-(3-cyclopropylphenyl)thiazole |

| Thiourea |

| 2-amino-4-(3-cyclopropylphenyl)thiazole |

| Thiobenzamide |

| 2-phenyl-4-(3-cyclopropylphenyl)thiazole |

| 2-amino-1-(3-cyclopropylphenyl)ethan-1-one |

| 2,5-bis(3-cyclopropylphenyl)pyrazine |

| Ethyl acetoacetate |

| 2-methyl-5-(3-cyclopropylphenyl)-1H-pyrrole-3-carboxylic acid ester |

| Methyl acetoacetate |

| 1,2-dimethyl-5-(3-cyclopropylphenyl)-1H-pyrrole-3-carboxylic acid ester |

| 1,4-bis(3-cyclopropylphenyl)butane-1,4-dione |

Intermolecular Carbon-Carbon Bond Formations (e.g., Cross-Coupling Strategies)

The molecular architecture of this compound, featuring both an α-bromo ketone and a bromo-aromatic moiety (if bromination occurs on the cyclopropyl-phenyl ring), makes it a prime candidate for a variety of intermolecular carbon-carbon bond-forming reactions. The presence of a bromine atom on an aromatic or heterocyclic ring is particularly advantageous for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for constructing complex molecular frameworks. For instance, 2-bromo-substituted pyrimidines are noted to be more suitable reactants for Suzuki-type C-C coupling reactions than their 2-chloro analogues, offering an efficient pathway to complex pyrimidines used in materials science, such as liquid crystals. google.com This enhanced reactivity of the bromo-substituent is directly applicable to aryl bromides like 3'-cyclopropyl-α-bromoacetophenone, positioning it as a valuable precursor for creating bi-aryl or aryl-heteroaryl structures.

Similarly, a modified Negishi cross-coupling reaction using tetrakis(triphenylphosphine)palladium(0) has been effectively used to synthesize substituted 2,2'-bipyridines from 2-bromopyridines. organic-chemistry.org This methodology highlights the utility of bromo-substituted precursors in creating valuable, functionalized molecules. The reactivity of the α-bromo ketone portion also allows for various alkylation and arylation reactions, further expanding its synthetic potential.

Role in Agrochemical and Fine Chemical Development Pipelines

The development of novel agrochemicals and fine chemicals often relies on the availability of versatile building blocks that can be readily converted into a diverse range of complex structures. This compound serves as such a precursor, particularly for the synthesis of heterocyclic compounds, which are a cornerstone of modern agrochemicals.

The α-bromoketone functionality is a highly sought-after synthon for heterocycle synthesis. nih.gov It can react with various nucleophiles to form a wide array of ring systems. For example, the condensation of α-bromoketones with thiourea or its derivatives is a classic method for constructing aminothiazole rings, a scaffold present in many biologically active compounds, including fungicides and plant protection agents.

Furthermore, the compound is an ideal starting material for producing substituted pyrimidines. nih.govnih.gov Pyrimidine (B1678525) derivatives are integral to many herbicides and fungicides due to their ability to interfere with essential biological pathways in weeds and fungi. The ability to introduce a cyclopropylphenyl moiety via this intermediate can lead to new generations of agrochemicals with potentially improved efficacy, selectivity, and environmental profiles. The synthesis of such specialized molecules represents a key aspect of the fine chemical industry, which provides high-value compounds for specialized applications.

Contributions to Advanced Chemical Research for Pharmaceutical Precursors

In the realm of medicinal chemistry, this compound stands out as a valuable intermediate for the synthesis of sophisticated pharmaceutical precursors. Its structural motifs are found in various classes of therapeutic agents. The general class of α-bromoketones are described as versatile and essential building blocks for creating heterocyclic compounds for medicinal chemistry. nih.govlibretexts.org

The synthesis of substituted pyrimidines from precursors like this compound is of high interest, as the pyrimidine scaffold is a privileged structure in drug discovery. nih.gov It is a core component of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. rsc.org Kinase inhibitors that incorporate a pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, have shown significant promise. rsc.org The ability to functionalize this scaffold is key to achieving selectivity and potency, and intermediates like this compound provide a direct route to novel analogues. Research into kinase inhibitors has led to potent dual-target agents that can act as valuable chemical probes to investigate complex biological systems. nih.gov

Ligand Scaffold Design for Coordination Chemistry and Phosphorescent Complexes

The synthesis of complex ligands for coordination chemistry is another area where versatile intermediates are crucial. The development of substituted 2,2'-bipyridines, which are classic chelating ligands, can be achieved through Negishi cross-coupling of 2-bromopyridine (B144113) precursors. organic-chemistry.org This demonstrates a clear synthetic pathway where a bromo-substituted aromatic compound, analogous to this compound, can be used to construct elaborate ligand frameworks. These ligands are fundamental in creating metal complexes with specific catalytic, electronic, or photophysical properties. While direct examples involving this compound in phosphorescent complexes are not prominent, the functional handles it possesses are suitable for building ligands used in such applications, for example, in organic light-emitting diodes (OLEDs).

Intermediate for Novel Chemical Probes and Building Blocks

A chemical probe is a small molecule used to study and manipulate a biological system. The creation of these specialized tools requires access to a diverse chemical space, which is made possible by versatile building blocks. This compound, with its reactive α-bromo ketone group, is an excellent starting point for generating libraries of complex heterocyclic compounds. mdpi.com

Its utility is demonstrated in the synthesis of potent dual BET bromodomain-kinase inhibitors, which serve as multitargeted chemical probes for cancer research. nih.gov The development of such advanced molecules relies on the strategic assembly of fragments, and the cyclopropylacetophenone moiety offers a unique combination of steric and electronic properties that can be exploited to fine-tune binding affinity and selectivity. The α-bromoketone group readily undergoes reactions to form thiazoles, pyrazoles, and other heterocycles, making it a powerful tool for generating novel molecular architectures for screening and probe development. mdpi.com

Comprehensive Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In 2-Bromo-3'-cyclopropylacetophenone, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons adjacent to the bromine atom, and the protons of the cyclopropyl (B3062369) ring.

The aromatic region would display complex splitting patterns corresponding to the protons on the 1,3-disubstituted benzene (B151609) ring. The methylene protons (-CH₂Br) would appear as a sharp singlet, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom. The cyclopropyl protons would exhibit characteristic multiplets in the upfield region, resulting from their unique chemical environments and geminal and vicinal couplings.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H | 7.20 - 7.80 | m | 4H |

| -COCH₂Br | ~4.40 | s | 2H |

| Cyclopropyl CH | 1.90 - 2.10 | m | 1H |

| Cyclopropyl CH₂ | 0.80 - 1.20 | m | 4H |

Note: These are predicted values. Actual experimental values may vary.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. In this compound, eleven distinct carbon signals are expected. The carbonyl carbon (C=O) is typically the most downfield signal. The aromatic carbons will appear in the range of approximately 125-145 ppm. The carbon atom bonded to bromine (-CH₂Br) will be found in the aliphatic region but shifted downfield by the halogen. The carbons of the cyclopropyl ring will appear in the far upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 125 - 135 |

| -COCH₂Br | ~35 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 5 - 10 |

Note: These are predicted values. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the aromatic ring system and between the geminal and vicinal protons of the cyclopropyl group. The absence of a COSY correlation for the -COCH₂Br singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would be used to definitively assign each protonated carbon by linking the proton chemical shifts from the ¹H NMR spectrum to the carbon chemical shifts from the ¹³C NMR spectrum. For example, the singlet at ~4.40 ppm would correlate to the carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure. Key HMBC correlations would include:

The methylene protons (-COCH₂Br) showing a correlation to the carbonyl carbon (C=O).

The methylene protons showing correlations to the quaternary aromatic carbon and the ortho aromatic proton.

The cyclopropyl protons showing correlations to the attached aromatic carbon (C3').

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₁BrO), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of the bromine atom or the bromomethyl radical is a common pathway for alpha-haloketones.

Acylium Ion Formation: Cleavage of the bond between the carbonyl group and the methylene group can lead to the formation of a stable 3-cyclopropylbenzoyl cation.

Cleavage at the Aromatic Ring: Fragmentation can also occur at the bond between the cyclopropyl group and the aromatic ring.

Expected HRMS Fragmentation for this compound

Advanced Spectroscopic Techniques in Reaction Monitoring and Mechanistic Studies

The elucidation of reaction mechanisms and the optimization of reaction conditions for the synthesis of complex molecules like this compound are greatly facilitated by advanced spectroscopic techniques. These methods, often applied in real-time (in-situ), provide a continuous stream of data on the concentrations of reactants, intermediates, products, and byproducts, offering a window into the dynamic chemical environment. This approach, a cornerstone of Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the development of robust and efficient chemical processes. researchgate.netkatsura-chemical.co.jprsc.orgacs.org

For a compound such as this compound, which contains a reactive α-bromo-ketone moiety, in-situ spectroscopic monitoring is invaluable for studying its formation and subsequent transformations. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose due to their ability to probe the vibrational states of molecules, which are highly sensitive to changes in chemical structure and bonding. nih.govamericanpharmaceuticalreview.com

In-situ FTIR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions in solution. nih.govazom.com By inserting a probe directly into the reaction vessel, spectra can be continuously acquired, tracking the consumption of reactants and the formation of products. katsura-chemical.co.jp

In the context of synthesizing this compound, likely through the α-bromination of 3'-cyclopropylacetophenone, in-situ FTIR would be instrumental. The reaction could be monitored by observing the disappearance of the C-H stretching bands of the acetyl methyl group of the starting material and the concurrent appearance of a new C-Br stretching vibration in the product. More significantly, the carbonyl (C=O) stretching frequency is sensitive to the electronic environment of the ketone. The introduction of an electron-withdrawing bromine atom at the α-position typically causes a shift in the C=O stretching frequency to a higher wavenumber.

Table 1: Hypothetical In-situ FTIR Data for the Bromination of 3'-Cyclopropylacetophenone

| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Trend During Reaction |

| 3'-Cyclopropylacetophenone | C=O Stretch | ~1685 | Decreasing |

| This compound | C=O Stretch | ~1705 | Increasing |

| Reaction Intermediate (Enol) | C=C Stretch | ~1640 | Transient |

| Byproduct (Dibrominated) | C=O Stretch | ~1725 | Monitored for control |

This continuous monitoring allows for precise determination of the reaction endpoint, minimizing the formation of impurities such as dibrominated species. researchgate.net Furthermore, kinetic data can be extracted by plotting the absorbance of specific peaks against time, providing insights into the reaction order and rate constants.

Raman Spectroscopy in Mechanistic Investigations

Raman spectroscopy, another vibrational spectroscopic technique, offers complementary information to FTIR. It is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorbance can be problematic. Raman is also highly sensitive to non-polar bonds, making it suitable for observing changes in the carbon skeleton of a molecule.

For a reaction involving this compound, such as a subsequent nucleophilic substitution or a Favorskii rearrangement, Raman spectroscopy could provide key mechanistic details. nih.govwikipedia.org The Favorskii rearrangement, a characteristic reaction of α-haloketones in the presence of a base, proceeds through a cyclopropanone (B1606653) intermediate. purechemistry.orgorganic-chemistry.orgyoutube.com While this intermediate is often too unstable to be isolated, its formation can sometimes be inferred from spectroscopic data.

Table 2: Potential Raman Shifts for Monitoring a Favorskii Rearrangement of this compound

| Species | Functional Group/Mode | Expected Raman Shift (cm⁻¹) | Mechanistic Insight |

| This compound | C-Br Stretch | 500-600 | Disappearance indicates C-Br bond cleavage |

| Cyclopropanone Intermediate | Ring Breathing Mode | ~1815 | Detection would confirm the proposed mechanism |

| Ester Product | C=O Stretch | ~1735 | Appearance confirms product formation |

| Cyclopropyl Group | Ring Breathing Mode | ~1200 | Stability of this group can be monitored |

The ability to observe these subtle changes in molecular structure provides invaluable evidence for proposed reaction pathways, moving beyond simple input-output analysis of a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Kinetic and Mechanistic Studies

While often used for the final characterization of isolated products, NMR spectroscopy can also be adapted for in-situ reaction monitoring. "Flow NMR" setups, where the reaction mixture is continuously passed through the spectrometer, allow for the real-time tracking of species with high structural resolution. rsc.org This would be particularly useful for distinguishing between potential isomers formed during a reaction or for quantifying the relative rates of competing reaction pathways. For instance, in a reaction of this compound, in-situ NMR could definitively track the proton and carbon signals of the starting material as they are replaced by those of the product, providing unambiguous kinetic data.

Computational and Theoretical Investigations of 2 Bromo 3 Cyclopropylacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic environment of a molecule. For 2-Bromo-3'-cyclopropylacetophenone, these methods can elucidate ground-state properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of organic molecules. Studies on related compounds, such as various bromoacetophenone isomers, have systematically used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate optimized geometries, thermodynamic parameters, and electronic properties. researchgate.netresearchgate.netdergipark.org.tr

For this compound, DFT calculations would begin by determining the most stable three-dimensional arrangement of its atoms—its optimized geometry. This involves calculating key bond lengths, bond angles, and dihedral angles. The results would likely show the influence of the electron-withdrawing bromoacetyl group and the unique steric and electronic nature of the cyclopropyl (B3062369) substituent on the phenyl ring. nih.gov Thermodynamic properties such as total energy, enthalpy, and Gibbs free energy can also be computed, providing a measure of the molecule's stability. ornl.gov

Table 1: Predicted Ground State Properties of this compound using DFT Note: These are representative values based on calculations of similar molecules like 2,4'-dibromoacetophenone (B128361) and other acetophenone (B1666503) derivatives. dergipark.org.tr

| Property | Predicted Value | Significance |

| Optimized Energy (Hartree) | -2950 | Represents the total electronic and nuclear energy at 0 K. |

| Dipole Moment (Debye) | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

| C=O Bond Length (Å) | ~1.21 Å | Typical length for a ketone carbonyl, slightly influenced by adjacent groups. |

| C-Br Bond Length (Å) | ~1.95 Å | Consistent with an α-bromo ketone structure. dergipark.org.tr |

| C(phenyl)-C(keto) Bond Angle (°) | ~120° | Reflects the sp² hybridization of the involved carbon atoms. |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemical calculations for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be distributed primarily over the electron-rich cyclopropyl-substituted phenyl ring. In contrast, the LUMO is anticipated to be centered on the α-carbon bearing the bromine atom and the carbonyl carbon, due to the electron-withdrawing nature of the bromine and oxygen atoms.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. researchgate.net DFT calculations on similar bromoacetophenone derivatives have shown that halogen substitution can decrease the energy gap, thereby increasing reactivity. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: Values are illustrative and based on trends observed in related acetophenone derivatives. dergipark.org.trresearchgate.net

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| EHOMO | ~ -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. This compound possesses several rotatable single bonds, specifically the bond connecting the cyclopropyl group to the phenyl ring and the bond between the phenyl ring and the acetyl group. This allows for multiple conformations (spatial arrangements).

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating these movements, MD can map the conformational landscape, identifying the most stable conformers and the energy barriers for converting between them. For a molecule like this, MD simulations would reveal the preferred rotational angles (dihedrals) and how intramolecular interactions, such as those between the acetyl group and the cyclopropyl ring, might favor certain shapes. nih.gov This information is crucial for understanding how the molecule might fit into an enzyme's active site or pack in a crystal lattice.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry can be used to model entire reaction pathways, calculating the structures and energies of reactants, transition states, and products. This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, two key reaction types are of particular interest for mechanistic studies.

Nucleophilic Substitution/Elimination: The bromine atom at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. It can also undergo elimination to form an α,β-unsaturated ketone. libretexts.orglibretexts.org Computational studies could model the transition states for these processes, determining activation energies and predicting which pathway is more favorable under different conditions.

Cyclopropyl Ring Opening: Cyclopropyl ketones can undergo ring-opening reactions, often via radical intermediates. nih.gov A computational study on the reactions of cyclopropyl ketones catalyzed by samarium(II) iodide (SmI2) revealed that the process involves the formation of a ketyl radical, followed by fragmentation of the strained cyclopropyl ring. nih.gov DFT calculations can be employed to map the potential energy surface of such a reaction for this compound, identifying the key intermediates and transition state structures involved in the ring-opening process.

In Silico Approaches for Predicting Chemical Transformations and Selectivity

In silico approaches combine various computational techniques to predict the outcomes of chemical reactions. For this compound, these methods can forecast potential transformations and the selectivity of those reactions.

For instance, by calculating the activation barriers for different competing reaction pathways, chemists can predict the major product. FMO analysis can predict regioselectivity; for example, it can determine whether a nucleophile is more likely to attack the carbonyl carbon or the carbon bearing the bromine atom. researchgate.net Similarly, computational models can predict how modifying the structure, such as by adding different substituents to the phenyl ring, would alter the electronic properties and, consequently, the reactivity and selectivity of the molecule. nih.gov This predictive power is invaluable for designing synthetic routes and avoiding the generation of unwanted byproducts, accelerating the process of chemical discovery and development. organic-chemistry.org

Emerging Research Frontiers and Future Directions

Novel and Sustainable Synthetic Routes for Scalable Production

The primary route to 2-Bromo-3'-cyclopropylacetophenone involves the α-bromination of its precursor, 3'-cyclopropylacetophenone. Traditional bromination methods often rely on elemental bromine and harsh acidic conditions, presenting environmental and safety challenges. nih.gov Future research is focused on developing novel and sustainable synthetic protocols that are safer, more efficient, and scalable.

Several green chemistry approaches are being explored for the α-bromination of aromatic ketones, which could be readily adapted for the synthesis of this compound. researchgate.net These methods aim to minimize hazardous reagents and solvents. For instance, procedures using N-Bromosuccinimide (NBS) as a bromine source are common, and recent advancements have made these processes even more sustainable. nih.govrsc.org A method using β-cyclodextrin as a catalyst in water allows for the exclusive formation of monobromoketones in high yields without toxic organic solvents or metal catalysts. researchgate.net Another approach employs a recyclable, polymer-based brominating agent, simplifying product purification and reducing waste. organic-chemistry.org

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for α-bromination, representing a significant step towards environmentally benign synthesis. researchgate.net Furthermore, biocatalytic methods are an emerging frontier. Efficient two-step biocatalytic cascades have been developed for synthesizing other complex molecules, suggesting a future where enzymes could be engineered for the selective bromination of ketone precursors. rsc.org

Below is a comparative table of potential sustainable methods for the synthesis of this compound.

| Method | Brominating Agent | Catalyst/Medium | Key Advantages | Relevant Findings |

| Aqueous Bromination | Bromine (Br₂) | β-Cyclodextrin / Water | Avoids toxic organic solvents; high selectivity for monobromination. | High yields (70-90%) achieved for various ketones at 60°C. researchgate.net |

| Solid-Phase Synthesis | Polymer-bound Tribromide | Solid Support | Reagent can be regenerated and reused; simplified purification. | Effective for α-bromination of acetophenones. organic-chemistry.org |

| DMSO-Promoted | N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO) | Practical, one-step reaction for regioselective α-bromination of α-aryl ketones. | Moderate to good yields, scalable to 15 mmol. rsc.org |

| Mechanochemistry | N-Bromosuccinimide (NBS) | Manual Grinding / Vortex | Solvent-free; energy-efficient; safe. | Successful conversion of acetophenone (B1666503) to 2-bromoacetophenone (B140003) in a teaching lab setting. researchgate.net |

| Biocatalysis | (Hypothetical) | Engineered Enzymes | High selectivity; mild reaction conditions; environmentally benign. | Engineered enzymes show high stereoselectivity in other complex syntheses. rsc.orgacs.org |

These emerging synthetic strategies promise to make this compound and related compounds more accessible for research and industrial application in a sustainable and cost-effective manner.

Expanded Reactivity in Modern Catalytic Transformations

The structure of this compound contains two key handles for synthetic transformations: the electrophilic carbon bearing the bromine atom and the strained cyclopropyl (B3062369) ring. This dual functionality opens avenues for diverse and complex molecular architectures through modern catalytic methods.

The α-bromo ketone moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. Nickel- and palladium-catalyzed cross-coupling reactions, such as Negishi, Hiyama, and Suzuki couplings, can be used to introduce aryl, alkenyl, or alkyl groups at the α-position. nih.govorganic-chemistry.org For example, stereoconvergent nickel-catalyzed Negishi cross-couplings have been successfully applied to racemic secondary α-bromoketones to generate α-aryl ketones with high enantioselectivity under mild conditions. nih.gov Copper-catalyzed methods also allow for the direct α-amination of ketones, proceeding through a proposed in-situ generated α-bromo intermediate. nih.gov

Concurrently, the cyclopropyl ketone functionality is known to undergo catalytic C-C bond activation and ring-opening reactions. nih.govnih.gov Nickel catalysis, in cooperation with redox-active ligands, can cleave the C-C bond of the cyclopropyl ring to generate a linear alkylnickel(II) intermediate. nih.govacs.org This intermediate can then be trapped by various organozinc reagents in a cross-coupling reaction, leading to 1,3-difunctionalized, ring-opened products. nih.govnih.gov This strategy provides access to complex acyclic silyl (B83357) enol ethers that are otherwise difficult to synthesize. researchgate.net

The presence of both the C-Br bond and the cyclopropyl ring in this compound suggests the potential for selective or sequential catalytic transformations, enabling the synthesis of highly complex molecular scaffolds from a single starting material.

| Transformation Type | Functional Group | Catalyst System (Example) | Potential Product | Research Significance |

| Negishi Cross-Coupling | α-Bromo Ketone | NiCl₂·glyme / Chiral Ligand | α-Aryl-3'-cyclopropylacetophenone | Asymmetric synthesis of tertiary stereocenters. nih.gov |

| Hiyama Cross-Coupling | α-Bromo Ketone | NiCl₂·glyme / Chiral Diamine | α-Aryl/Alkenyl-3'-cyclopropylacetophenone | Enantioselective synthesis of α-aryl carboxylic acid derivatives (from related esters). organic-chemistry.org |

| α-Amination | α-Bromo Ketone | Copper(II) Bromide | α-Amino-3'-cyclopropylacetophenone | Direct formation of valuable α-amino ketone motifs. nih.gov |

| Ring-Opening Cross-Coupling | Cyclopropyl Ketone | (tpy)Ni / Organozinc Reagent | γ-Aryl/Alkenyl-β-(bromomethyl) silyl enol ether | Access to complex 1,3-difunctionalized acyclic structures. nih.govnih.gov |

Integration into Advanced Materials Science Research

The unique electronic and steric properties of the cyclopropyl group, combined with the reactive handle of the α-bromo ketone, make this compound a candidate for integration into advanced materials. wikipedia.org While specific applications of this molecule have not been reported, its structural features suggest potential uses in polymer chemistry and optoelectronic materials. mdpi.com

The α-bromo functionality serves as a classic initiation or functionalization point for polymerization reactions. More significantly, it is a key precursor for cross-coupling reactions used to build the backbones of conjugated polymers for optoelectronic applications. researchgate.net The synthesis of such materials often relies on the coupling of molecules with C-X (halogen) bonds. researchgate.net Therefore, this compound could be used as a monomer or a building block in the synthesis of novel polymers.

The incorporation of the 3'-cyclopropylphenyl moiety into a polymer chain could impart unique properties. The cyclopropyl group is highly strained and possesses "bent" bonds, giving it electronic characteristics that are intermediate between alkanes and alkenes. wikipedia.org It can act as a good donor in hyperconjugation, potentially influencing the electronic properties of a conjugated polymer system. wikipedia.org Its rigid, three-dimensional structure could also disrupt polymer packing, affecting solubility, morphology, and thin-film characteristics, which are critical parameters for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com The design of novel materials for optoelectronics is a rapidly developing field focused on creating functional materials for higher efficiency and sustainability. mdpi.comresearchgate.net

Future research could explore the polymerization of this compound (or derivatives) to investigate how the cyclopropyl group influences key material properties such as:

Band Gap: Altering the electronic structure of the polymer backbone.

Charge Carrier Mobility: Modifying intermolecular packing and electronic coupling.

Solubility and Processability: Introducing non-planar groups to improve handling.

Photostability: The stable C-C bonds of the cyclopropyl ring may enhance material longevity.

Exploration in Bioorthogonal Chemistry and Development of Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. acs.orgacs.org this compound possesses features that make it an intriguing candidate for the development of chemical biology tools, particularly as a covalent probe or inhibitor.

The α-bromo ketone is a well-known electrophilic functional group capable of reacting with nucleophilic residues in biomolecules, such as cysteine or histidine side chains in proteins. This reactivity has been exploited to design enzyme inhibitors. For example, α-bromo ketone substrate analogues have been shown to be powerful, reversible competitive inhibitors of enzymes like carboxypeptidase A. nih.gov The electrophilic carbonyl carbon of the α-bromo ketone is key to this potent inhibition. nih.gov This suggests that this compound could be developed as a covalent "warhead" to target specific proteins for therapeutic or research purposes.

While the cyclopropyl group itself is generally stable in biological systems, its more strained cousin, cyclopropene, is a well-established bioorthogonal reporter that reacts selectively with tetrazines. acs.orgnih.gov The stability of the cyclopropyl group makes it a suitable and compact structural scaffold. It can serve as a unique recognition element for protein binding or as a sterically defined linker to which other functionalities (e.g., fluorophores, affinity tags) could be attached. The development of azaspiro[2.y]alkanes, which feature a cyclopropane (B1198618) ring, as valuable scaffolds in drug discovery highlights the pharmaceutical relevance of this motif due to its rigid, three-dimensional structure. acs.org

The combination of a reactive α-bromo ketone and a stable, unique cyclopropylphenyl scaffold in one molecule offers a dual-functionality platform. Future research could explore its use in:

Activity-Based Protein Profiling (ABPP): Using the α-bromo ketone to covalently label active enzymes in complex biological samples.

Drug Discovery: Developing targeted covalent inhibitors where the cyclopropylphenyl group provides binding specificity.

Development of Bifunctional Probes: Where one part of the molecule binds a target and the other can be used for secondary labeling or imaging, potentially through future modification of the cyclopropyl or phenyl ring.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Bromo-3'-cyclopropylacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 3'-cyclopropylacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the ortho position relative to the carbonyl group, Lewis acids like AlBr₃ or FeCl₃ are critical . Post-bromination, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate-to-bromine ratio) are key for minimizing di-substituted byproducts.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The cyclopropyl group shows characteristic splitting patterns (multiplet δ 0.5–2.0 ppm). The aromatic proton adjacent to bromine appears as a doublet (δ ~7.8 ppm, J = 8 Hz) due to coupling with the bromine atom .

- ¹³C NMR : The carbonyl carbon resonates at δ ~195 ppm, while the brominated carbon appears at δ ~125 ppm.

- HPLC-MS : Use a C18 column with a methanol/water gradient to confirm molecular ion peaks (m/z ~251 [M+H]⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation via light-induced radical reactions or hydrolysis. Purity should be verified via HPLC every 3–6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence bromination regioselectivity?

- Methodological Answer : The cyclopropyl group’s electron-donating nature via hyperconjugation directs bromine to the ortho position. Steric hindrance from the cyclopropane ring reduces para substitution. Computational studies (DFT) using Gaussian software can model charge distribution and transition states to rationalize regioselectivity . Contrast this with meta-directing groups (e.g., nitro) in analogs like α-Bromo-p-nitroacetophenone .

Q. How can contradictory literature data on reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized catalysts. For example, AlBr₃ purity (>98%) is critical for reproducibility in bromination steps . Systematic DOE (Design of Experiments) approaches, varying temperature, catalyst loading, and solvent polarity (e.g., dichloromethane vs. THF), can identify optimal conditions. Cross-validate results using independent characterization (e.g., X-ray crystallography for ambiguous structures) .

Q. What strategies mitigate challenges in introducing the cyclopropyl moiety via Grignard reactions?

- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic conditions. Use anhydrous solvents (diethyl ether) and low temperatures (−78°C) during the Grignard reaction (cyclopropylmagnesium bromide + bromoacetophenone). Quenching with ammonium chloride (pH-neutral) preserves the cyclopropane structure . Compare with alternative methods, such as Simmons-Smith cyclopropanation, which avoids Grignard intermediates .

Q. How does the compound’s electronic profile affect its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. However, the electron-rich cyclopropyl group may reduce oxidative addition efficiency. Use Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (80°C) to enhance reactivity. Compare with halogenated analogs (e.g., 2-Bromo-4′-cyanoacetophenone), where electron-withdrawing groups accelerate coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。